N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methoxybenzamide is a complex organic compound characterized by the presence of trifluoromethyl groups, a hydroxyl group, and a methoxy group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methoxybenzamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 2-hydroxy-3-methoxybenzoic acid. The reaction is carried out under acidic or basic conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amide group may produce an amine.
Scientific Research Applications
N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl and methoxy groups may participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8a,9S)-6’-methoxy-9-cinchonanyl]thiourea
- N-[3,5-Bis(trifluoromethyl)phenyl]-N’-phenylthiourea
- N-[3,5-Bis(trifluoromethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide
Uniqueness
N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methoxybenzamide is unique due to the presence of both hydroxyl and methoxy groups on the benzamide structure, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl groups also contribute to its distinct properties, such as increased stability and lipophilicity compared to similar compounds.
Properties
CAS No. |
634184-89-7 |
---|---|
Molecular Formula |
C16H11F6NO3 |
Molecular Weight |
379.25 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-3-methoxybenzamide |
InChI |
InChI=1S/C16H11F6NO3/c1-26-12-4-2-3-11(13(12)24)14(25)23-10-6-8(15(17,18)19)5-9(7-10)16(20,21)22/h2-7,24H,1H3,(H,23,25) |
InChI Key |
FSXNYOAJRSLZHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.